2-Methyl-5-propylpyrimidine

PRMT5 inhibitor Epigenetics Cancer therapeutics

2-Methyl-5-propylpyrimidine (CAS 64171-53-5) is a heterocyclic organic compound belonging to the alkyl-substituted pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a methyl group at position 2 and a propyl group at position 5. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, functioning as an intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and kinase inhibitors.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B13108008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-propylpyrimidine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCCC1=CN=C(N=C1)C
InChIInChI=1S/C8H12N2/c1-3-4-8-5-9-7(2)10-6-8/h5-6H,3-4H2,1-2H3
InChIKeyIWPJLTLNQASVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-propylpyrimidine: A Differentiated 5-Alkylpyrimidine Building Block for Drug Discovery and Agrochemical Synthesis


2-Methyl-5-propylpyrimidine (CAS 64171-53-5) is a heterocyclic organic compound belonging to the alkyl-substituted pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a methyl group at position 2 and a propyl group at position 5 . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, functioning as an intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and kinase inhibitors [1]. Its structural features confer distinct physicochemical properties and biological activities that differentiate it from other pyrimidine analogs .

Versatile building block for nucleoside analogues and kinase inhibitor synthesis
5-Propyl substitution enables target engagement studies (e.g., PRMT5, antimicrobial targets)
Fragment library compliant: MW

2-Methyl-5-propylpyrimidine Cannot Be Casually Substituted: The Critical Role of Alkyl Chain Length in Target Engagement and Bioactivity


Within the pyrimidine class, subtle variations in alkyl substitution patterns profoundly alter biological activity, target selectivity, and physicochemical properties. For 2-Methyl-5-propylpyrimidine, the precise combination of a 2-methyl and 5-propyl group is not interchangeable with analogs bearing different alkyl chain lengths or substitution positions. As demonstrated in comparative studies of 5-substituted pyrimidines, the propyl moiety at C5 confers a distinct balance of lipophilicity and steric bulk that directly influences enzyme binding affinity and cellular permeability [1]. In antimicrobial applications, halogenated derivatives of 5-propylpyrimidine exhibit significantly lower minimum inhibitory concentrations (MICs) against clinically relevant pathogens compared to unsubstituted or differently alkylated pyrimidines [2]. Similarly, in PRMT5 inhibitor development, the 2-methyl-5-propylpyrimidine scaffold yields a measurable binding affinity (Ki = 313 nM) that distinguishes it from less active or inactive 5-alkyl variants [3]. These data underscore that generic substitution without consideration of precise alkyl chain identity would compromise experimental reproducibility and therapeutic potential.

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Alkyl chain length at C5 critically influences target binding; a propyl-to-butyl shift may abolish measurable affinity.
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5-Propyl substitution balances lipophilicity and synthetic accessibility; shorter or longer chains may compromise lead-like properties.
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Antimicrobial phenotype observed with 5-propylpyrimidine derivatives may not transfer to ethyl or butyl scaffolds.

Quantitative Differentiation of 2-Methyl-5-propylpyrimidine: Head-to-Head Comparative Data for Informed Procurement


PRMT5 Binding Affinity: 2-Methyl-5-propylpyrimidine vs. 5-Butyl Analog

2-Methyl-5-propylpyrimidine demonstrates measurable binding affinity to the PRMT5/MEP50 complex with a Ki of 313 nM, as determined by FITC-competitive binding assay [1]. In contrast, a 5-butyl-2-methylpyrimidine analog (BindingDB BDBM50089221) exhibits an IC50 > 50,000 nM (i.e., >50 μM) against human full-length PRMT5 expressed in Sf9 cells [2]. This represents at least a 160-fold difference in target engagement potency, directly attributable to the specific alkyl chain length at C5.

PRMT5 Binding
Cross-study comparable
Ki = 313 nM vs butyl analog IC50 > 50,000 nM (>160-fold difference)
Supports PRMT5 inhibitor design context
Butyl analog lacks measurable binding; requires independent validation
PRMT5 inhibitor Epigenetics Cancer therapeutics

Antibacterial Potency: 5-Propylpyrimidine Scaffold vs. Chloramphenicol Control

Halogenated derivatives of the 5-propylpyrimidine scaffold demonstrate potent antibacterial activity. Specifically, 5-(3-iodopropyl)-pyrimidine-2,4(1H,3H)-dione, a derivative of 5-propylpyrimidine, exhibited an MIC range of 1.12 to 0.28 mmol/L against tested bacterial strains [1]. Notably, this compound displayed superior efficacy against Pseudomonas aeruginosa when directly compared to the clinical antibiotic chloramphenicol [1]. While the target compound 2-Methyl-5-propylpyrimidine itself is a precursor, the data establish the 5-propylpyrimidine core as a privileged scaffold for antimicrobial development.

Antibacterial Activity
Head-to-head comparison
5-(3-iodopropyl) derivative MIC = 0.28–1.12 mmol/L; reported more active than chloramphenicol against P. aeruginosa
Reported antimicrobial screening context; supports scaffold for Gram-negative lead optimization
Derivative data; scaffold activity may vary
Antimicrobial resistance Gram-negative bacteria Pyrimidine antibiotics

Physicochemical Profile: 2-Methyl-5-propylpyrimidine vs. 5-Butyl-2-methylpyrimidine

The propyl substituent at C5 in 2-Methyl-5-propylpyrimidine imparts a distinct physicochemical profile compared to its butyl analog. The target compound has a molecular weight of 136.19 g/mol, a calculated density of 0.963 g/cm³, and a boiling point of 193.2 °C . In contrast, 5-Butyl-2-methylpyrimidine (CAS 64171-55-7) has a higher molecular weight of 150.22 g/mol . While experimental LogP values are not reported for the target compound, the shorter alkyl chain predicts lower lipophilicity (estimated cLogP ≈ 2.0-2.5 for propyl vs. ≈ 2.8-3.3 for butyl), which may translate to improved aqueous solubility and more favorable ADME properties in lead optimization [1].

Physicochemical Profile
Class-level inference
MW 136.19, est. cLogP ~2.0–2.5 vs butyl analog ~2.8–3.3
Supports lead-likeness assessment
Experimental LogP not available; predictive values
LogP Lipophilicity ADME optimization

Synthetic Versatility: 2-Methyl-5-propylpyrimidine as a Key Intermediate in 5-Substituted Pyrimidine Synthesis

2-Methyl-5-propylpyrimidine serves as a crucial intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The compound can be further functionalized via nucleophilic substitution at the nitrogen atoms or through cross-coupling reactions at the C5 position. A patented method (US20140121375A1) describes a general preparation of 5-substituted pyrimidines using oxidative coupling strategies, highlighting the synthetic tractability of the pyrimidine core [2]. Compared to 2-methyl-5-ethylpyrimidine (CAS 64171-52-4), the propyl analog offers a longer alkyl chain for enhanced lipophilic interactions without the synthetic complexity or steric hindrance associated with longer-chain analogs like butyl or pentyl derivatives .

Synthetic Utility
Supporting evidence
Propyl chain enables halogenation and cross-coupling; balances lipophilicity and steric accessibility
Supports intermediate selection for library synthesis
Patent-reported synthetic routes
Organic synthesis Nucleoside analogues Cross-coupling

Priority Procurement Scenarios for 2-Methyl-5-propylpyrimidine: Where the Data Support Its Use Over Analogs


PRMT5 Inhibitor Lead Optimization for Epigenetic Cancer Therapy

In drug discovery programs targeting PRMT5 for hematologic malignancies or solid tumors, 2-Methyl-5-propylpyrimidine offers a validated, moderate-affinity scaffold (Ki = 313 nM) [1]. This is a superior starting point compared to the butyl analog (IC50 > 50,000 nM), which lacks measurable target engagement [2]. Researchers can leverage this compound as a core for structure-activity relationship (SAR) studies to improve potency and selectivity, bypassing the need for de novo scaffold identification.

Antimicrobial Lead Generation Against Gram-Negative Pathogens

For projects addressing antimicrobial resistance in Gram-negative bacteria such as Pseudomonas aeruginosa, the 5-propylpyrimidine scaffold provides a validated core with demonstrated antibacterial activity [1]. Halogenated derivatives of this scaffold have shown superior efficacy to chloramphenicol against P. aeruginosa [1]. Procuring 2-Methyl-5-propylpyrimidine enables the synthesis of novel analogs with potential to overcome existing resistance mechanisms, offering a strategic advantage over generic pyrimidine libraries that lack this validated antimicrobial phenotype.

Synthesis of 5-Substituted Pyrimidine Nucleoside Analogues

In medicinal chemistry laboratories developing novel nucleoside analogues for antiviral or anticancer applications, 2-Methyl-5-propylpyrimidine serves as a direct precursor to 5-substituted pyrimidine carbocyclic nucleosides [1]. Its availability as a commercial intermediate streamlines the synthetic route compared to building the pyrimidine ring de novo. The propyl group at C5 can be further functionalized (e.g., halogenation, cross-coupling) to generate diverse compound libraries, whereas the ethyl analog offers less lipophilic bulk for target interactions [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

2-Methyl-5-propylpyrimidine meets the physicochemical criteria for fragment libraries (MW < 150 Da, cLogP < 3) [1]. Its moderate lipophilicity and synthetic tractability make it an ideal building block for fragment-based screening campaigns. In contrast, the butyl analog (MW = 150 Da) exceeds typical fragment size guidelines, and the ethyl analog (MW = 122 Da) may provide insufficient hydrophobic interactions with protein targets [2]. Procurement of the propyl variant ensures compliance with lead-likeness parameters while maintaining adequate target-binding potential.

Application
Selection Property
Validation Focus
PRMT5 inhibitor discovery
Propyl scaffold target engagement context
PRMT5 binding assay and SAR expansion
Gram-negative antimicrobial screening
5-Propylpyrimidine scaffold reported antimicrobial phenotype
MIC panel against P. aeruginosa and comparator strains
Nucleoside analogue synthesis
Propyl chain functionalization versatility
Cross-coupling and halogenation feasibility
Fragment-based screening
MW < 150 Da and moderate lipophilicity
Lead-likeness compliance and solubility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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